Cas no 1006526-27-7 (4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole)
4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
- 4-Nitro-1-[2-(trifluoromethyl)benzyl]-1H-pyrazole
- [O-][N+](=O)C1=CN(CC2=C(C=CC=C2)C(F)(F)F)N=C1
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- Inchi: 1S/C11H8F3N3O2/c12-11(13,14)10-4-2-1-3-8(10)6-16-7-9(5-15-16)17(18)19/h1-5,7H,6H2
- InChI Key: YXTXBDGJYJZPLH-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1CN1C=C(C=N1)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 332
- Topological Polar Surface Area: 63.6
4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422850-1g |
4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole; . |
1006526-27-7 | 1g |
€616.10 | 2024-08-03 | ||
| abcr | AB422850-5g |
4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole; . |
1006526-27-7 | 5g |
€1106.00 | 2024-08-03 | ||
| abcr | AB422850-10g |
4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole; . |
1006526-27-7 | 10g |
€1553.30 | 2024-08-03 | ||
| A2B Chem LLC | AJ26523-1g |
4-nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
1006526-27-7 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26523-2g |
4-nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
1006526-27-7 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26523-5g |
4-nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
1006526-27-7 | 95+% | 5g |
$1843.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26523-10g |
4-nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
1006526-27-7 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26523-25g |
4-nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
1006526-27-7 | 95+% | 25g |
$3497.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26523-50g |
4-nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
1006526-27-7 | 95+% | 50g |
$4880.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26523-100g |
4-nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
1006526-27-7 | 95+% | 100g |
$6838.00 | 2024-04-20 |
4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole Suppliers
4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
Comprehensive Analysis of 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (CAS 1006526-27-7): Properties, Applications, and Industry Insights
The chemical compound 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (CAS 1006526-27-7) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative, characterized by a trifluoromethylphenyl moiety, exhibits intriguing electronic and steric properties that make it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its role as a building block for more complex molecules, given its ability to participate in various coupling reactions and serve as a pharmacophore in drug discovery.
In the context of current scientific trends, 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole aligns with the growing demand for fluorinated compounds in medicinal chemistry. The presence of the trifluoromethyl group (-CF3) enhances the compound's metabolic stability and lipophilicity, properties highly sought after in the development of bioactive molecules. Recent studies have explored its potential as a precursor for kinase inhibitors and antimicrobial agents, addressing pressing challenges in drug-resistant infections and cancer therapy.
The synthesis of CAS 1006526-27-7 typically involves multi-step organic reactions, including N-alkylation of pyrazole cores and subsequent nitration procedures. Advanced purification techniques such as column chromatography and recrystallization are employed to achieve high purity grades required for research applications. Analytical characterization via NMR spectroscopy, mass spectrometry, and HPLC confirms the structural integrity of this compound, which is commercially available through specialized chemical suppliers.
From an industrial perspective, the compound's stability under various conditions makes it suitable for scale-up production. Its compatibility with green chemistry principles, such as solvent optimization and catalytic processes, has been investigated to minimize environmental impact. Furthermore, the pyrazole scaffold is recognized for its versatility in constructing heterocyclic compounds, a feature that aligns with the pharmaceutical industry's focus on molecular diversity.
Emerging applications of 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole extend to material science, where its electron-withdrawing properties contribute to the design of organic semiconductors and photoactive materials. The compound's nitro-aromatic system also shows promise in coordination chemistry, forming complexes with transition metals for catalytic applications. These interdisciplinary uses highlight its relevance beyond traditional chemical synthesis.
Safety and handling protocols for this compound emphasize standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under normal conditions, its nitro functional group warrants careful storage away from reducing agents. Regulatory compliance with REACH and other chemical inventories ensures its legal distribution for research purposes worldwide.
In conclusion, CAS 1006526-27-7 represents a strategically important chemical entity bridging multiple scientific domains. Its structural complexity and functional group diversity continue to inspire innovations in drug discovery, agrochemical development, and advanced materials. As research into fluorinated pyrazole derivatives expands, this compound is poised to remain a focal point in cutting-edge chemical research and industrial applications.
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